N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine diamine derivative characterized by its substitution pattern at the N4 and N6 positions. The N4 group is a 3-methylphenyl moiety, while the N6 position features a 2-(diethylamino)ethyl chain. The diethylaminoethyl group at N6 may enhance solubility in aqueous environments due to its tertiary amine functionality, which can undergo protonation under physiological conditions. The 3-methylphenyl substituent at N4 likely contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7/c1-4-30(5-2)15-14-25-24-28-22(27-19-11-9-10-18(3)16-19)21-17-26-31(23(21)29-24)20-12-7-6-8-13-20/h6-13,16-17H,4-5,14-15H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILHOAJDPSLKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at the N4, N6, and 1-phenyl positions. Below is a comparative analysis of key analogs:
N4 Substituents
- 3-Methylphenyl (Target Compound) : Enhances hydrophobicity and may improve binding to aromatic pockets in target proteins.
- Methoxyphenyl () : Methoxy groups introduce polarity and hydrogen-bonding capacity, which may alter pharmacokinetics .
N6 Substituents
- 2-(Diethylamino)ethyl (Target Compound): Tertiary amine improves solubility and may facilitate cellular uptake via protonation.
- 3-Methoxypropyl () : Ether linkage provides flexibility and moderate polarity, balancing solubility and lipophilicity .
- Ethyl () : Simple alkyl chain reduces steric hindrance but may decrease solubility .
Physical Properties
Melting points and solubility trends vary significantly with substituents:
*Calculated using molecular formula.
Biological Activity
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention due to its diverse biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The presence of diethylamino and methylphenyl groups enhances its pharmacological potential. The molecular formula is , and it exhibits significant solubility in organic solvents.
Anticancer Activity
Pyrazolopyrimidines are known for their anticancer properties through various mechanisms, including inhibition of key enzymes involved in cell proliferation. The specific compound under discussion has demonstrated efficacy against several cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 8.21 | EGFR inhibition |
| HCT-116 (Colon) | 19.56 | EGFR inhibition |
| SK-Ov-3 (Ovarian) | Not reported | Src kinase inhibition |
| MDA-MB-361 (Breast) | Not reported | Cyclin-dependent kinase inhibition |
Data derived from various studies on pyrazolopyrimidine derivatives .
The primary mechanism involves the inhibition of epidermal growth factor receptor (EGFR), which plays a crucial role in the signaling pathways that regulate cell division and survival. The compound has shown to induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio, promoting cell cycle arrest at the S and G2/M phases .
Study 1: In Vitro Analysis
A study conducted on A549 and HCT-116 cells assessed the anti-proliferative effects of this compound. Results indicated that this compound effectively inhibited cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of EGFR, suggesting its potential as an ATP-competitive inhibitor. This binding affinity correlates with its observed biological activity against both wild-type and mutant forms of EGFR .
Q & A
Advanced Research Question
- Variable Substituents : Systematically modify the N4-aryl (e.g., 3-methylphenyl vs. morpholinopropyl) and N6-alkylamino groups to assess steric/electronic effects on target binding .
- Biological Assays : Pair synthetic variations with kinase inhibition or cytotoxicity assays (e.g., IC₅₀ measurements against cancer cell lines) .
- Computational Modeling : Use docking simulations to predict interactions with allosteric sites (e.g., Bcr-Abl kinase) .
How can discrepancies in NMR data between theoretical and experimental results be resolved?
Advanced Research Question
NMR shifts may deviate due to solvent polarity, tautomerism, or dynamic effects. For example, pyrazole ring protons in CD₃OD show downfield shifts (~0.3 ppm) compared to DMSO-d₆ . Validate assignments via 2D NMR (COSY, HSQC) and compare with literature data for analogous scaffolds .
What experimental design principles apply to evaluating this compound’s biological activity?
Advanced Research Question
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine potency and selectivity .
- Control Groups : Include positive controls (e.g., imatinib for kinase inhibition) and vehicle-only groups to exclude solvent artifacts .
- Mechanistic Studies : Combine Western blotting (phosphorylation status) and apoptosis assays (Annexin V staining) to validate mode of action .
How should contradictory data in solubility or bioactivity between studies be analyzed?
Advanced Research Question
Contradictions often stem from assay conditions (e.g., DMSO concentration affecting solubility) or cell line variability. Replicate experiments across multiple models (e.g., HCT-116 vs. MCF-7 cells) and standardize protocols (e.g., fixed DMSO ≤0.1%) . Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant outliers .
What strategies ensure successful replication of published synthesis protocols?
Advanced Research Question
- Detailed Documentation : Note exact reagent grades (e.g., anhydrous solvents), stirring rates, and cooling gradients .
- Scale-Down Trials : Test small batches (0.1 mmol scale) before scaling up to optimize conditions .
- Collaborative Validation : Cross-check spectral data with independent labs to confirm reproducibility .
How can interdisciplinary approaches enhance research on this compound?
Advanced Research Question
- Chemical Biology : Integrate click chemistry (e.g., azide-alkyne cycloaddition) for target identification .
- Pharmacokinetics : Collaborate with computational chemists to predict logP and blood-brain barrier permeability .
- Toxicology : Partner with histopathology labs to assess in vivo organ toxicity in rodent models .
How should theoretical frameworks guide hypothesis development for this compound?
Advanced Research Question
Link studies to established theories (e.g., allosteric inhibition of kinases) to formulate testable hypotheses. For example, emphasizes using molecular dynamics simulations to predict how diethylaminoethyl groups stabilize ATP-binding pocket interactions . Validate hypotheses through iterative cycles of synthesis, assay, and model refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
